Core Physicochemical and Biological Properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine: A Technical Guide
Core Physicochemical and Biological Properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic amine belonging to the imidazo[1,2-b]pyridazine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including kinase inhibitors.[1][2] Understanding the fundamental basic and physicochemical properties of this core structure is crucial for the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of the predicted basic properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine, detailed experimental protocols for their determination, and a summary of its role in relevant signaling pathways.
Physicochemical Properties
Due to the limited availability of experimental data for 2-Methylimidazo[1,2-b]pyridazin-6-amine, its core physicochemical properties have been predicted using well-established computational models. These predictions provide valuable estimates for guiding experimental design and interpreting biological data.
| Property | Predicted Value | Prediction Tool |
| pKa (most basic) | 5.33 | Chemicalize |
| logP | 0.85 | Chemicalize |
| Aqueous Solubility (logS) | -2.17 | SwissADME |
| Solubility in water | 4.41e-01 g/L | SwissADME |
| Solubility Class | Soluble | SwissADME |
Table 1: Predicted Physicochemical Properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine.
Experimental Protocols for Property Determination
For researchers seeking to experimentally validate the predicted properties, the following standard protocols are recommended.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3][4][5] The procedure involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Methylimidazo[1,2-b]pyridazin-6-amine of known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).[4]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[3]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[6]
-
Place a known volume of the compound's stock solution into a titration vessel and add the background electrolyte.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
-
Alternatively, the pKa can be determined from the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[3]
-
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[7][8]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Methylimidazo[1,2-b]pyridazin-6-amine in a suitable solvent (e.g., DMSO).[8]
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
-
Spectral Measurement:
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[9]
-
A more robust method involves analyzing the ratio of absorbances at two different wavelengths to minimize the effect of concentration errors.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12] It involves equilibrating an excess of the solid compound in a specific solvent and then measuring the concentration of the dissolved compound.
Methodology:
-
Equilibration:
-
Add an excess amount of solid 2-Methylimidazo[1,2-b]pyridazin-6-amine to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration using a syringe filter (e.g., 0.22 µm).
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.
-
Role in Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several protein kinases, playing a crucial role in modulating key signaling pathways involved in inflammation and cancer.
TYK2/STAT Signaling Pathway
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family.[14][15] It is a key mediator of cytokine signaling, including interleukins (IL-12, IL-23) and type I interferons.[16] The activation of TYK2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in immune and inflammatory responses.[14][17] Imidazo[1,2-b]pyridazine-based compounds have been developed as allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2, thereby preventing its activation and subsequent downstream signaling.[18][19]
Caption: TYK2/STAT Signaling Pathway Inhibition.
TAK1/NF-κB Signaling Pathway
Transforming growth factor-beta-activated kinase 1 (TAK1) is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a central role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in response to pro-inflammatory cytokines like TNF-α and IL-1β.[20][21][22] TAK1, as part of a complex with TAK1-binding proteins (TABs), phosphorylates and activates the IκB kinase (IKK) complex.[23] The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of genes involved in inflammation, cell survival, and immune responses.[21] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of TAK1, blocking its kinase activity and thereby preventing the activation of the NF-κB pathway.[24][25]
Caption: TAK1/NF-κB Signaling Pathway Inhibition.
Conclusion
2-Methylimidazo[1,2-b]pyridazin-6-amine represents a key heterocyclic scaffold with significant potential in drug discovery. This technical guide has provided a summary of its predicted basic and physicochemical properties, along with standardized protocols for their experimental determination. Furthermore, the established role of the imidazo[1,2-b]pyridazine core in inhibiting critical inflammatory signaling pathways, such as TYK2/STAT and TAK1/NF-κB, highlights its importance as a privileged structure in the development of novel kinase inhibitors. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and optimization of new therapeutic agents based on this promising molecular framework.
References
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- 21. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
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- 23. Reactome | TAK1 activates NFkB by phosphorylation and activation of IKKs complex [reactome.org]
- 24. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
